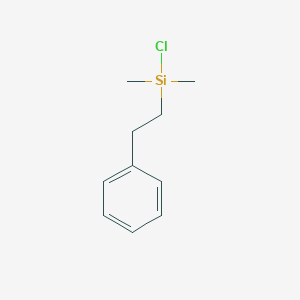

Chlorodimethyl(2-phenylethyl)silane

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

chloro-dimethyl-(2-phenylethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClSi/c1-12(2,11)9-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBBQHOJYUBTWCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCC1=CC=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066166 | |

| Record name | Chlorodimethyl(2-phenylethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17146-08-6 | |

| Record name | [2-(Chlorodimethylsilyl)ethyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17146-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenethyldimethylchlorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017146086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, [2-(chlorodimethylsilyl)ethyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chlorodimethyl(2-phenylethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorodimethyl(2-phenylethyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.446 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENETHYLDIMETHYLCHLOROSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LDK452N7CZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Chlorodimethyl 2 Phenylethyl Silane and Its Functional Analogues

Catalytic Hydrosilylation as a Primary Synthetic Route.qualitas1998.netnih.govpkusz.edu.cnnih.gov

Catalytic hydrosilylation stands as the most prominent and industrially significant method for the synthesis of chlorodimethyl(2-phenylethyl)silane. qualitas1998.netnih.gov This reaction involves the addition of a silicon-hydrogen bond across the carbon-carbon double bond of styrene (B11656), facilitated by a catalyst. qualitas1998.net The general scheme for the hydrosilylation of styrene with dimethylchlorosilane is depicted below:

Styrene + Dimethylchlorosilane → this compound

The effectiveness and selectivity of this reaction are highly dependent on the choice of catalyst and the optimization of reaction parameters. qualitas1998.netnih.gov

Platinum-Group Metal Catalysts and Reaction Optimization in Hydrosilylation.qualitas1998.netnih.govpkusz.edu.cn

Platinum-group metals, particularly platinum complexes, are the most effective and widely used catalysts for the hydrosilylation of olefins. qualitas1998.netnih.gov Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst are traditional homogeneous platinum catalysts known for their high activity, often achieving high yields in short reaction times even at room temperature. qualitas1998.net However, these catalysts can exhibit low selectivity. mdpi.com

Recent advancements have focused on developing more stable and selective platinum-based catalysts. This includes the use of platinum(0) complexes with specific ligands and supported platinum catalysts to enhance performance and facilitate catalyst recovery and reuse. qualitas1998.netcapes.gov.br For instance, heterogeneous catalysts, such as platinum supported on materials like silica (B1680970), have demonstrated improved stability and reusability in the hydrosilylation of styrene. qualitas1998.net The optimization of reaction conditions, including temperature, catalyst loading, and solvent, is crucial for maximizing the yield of the desired product and minimizing side reactions. qualitas1998.netresearchgate.net

Table 1: Comparison of Platinum-Group Metal Catalysts in Hydrosilylation

| Catalyst | Description | Advantages | Disadvantages |

|---|---|---|---|

| Speier's Catalyst (H₂PtCl₆) | A homogeneous platinum catalyst. qualitas1998.net | High activity, effective at room temperature. qualitas1998.net | Potential for low selectivity. mdpi.com |

| Karstedt's Catalyst | A platinum(0)-divinyltetramethyldisiloxane complex. mdpi.com | High catalytic cycles (TON). mdpi.com | Can have low selectivity. mdpi.com |

| Supported Platinum Catalysts | Platinum nanoparticles or complexes immobilized on a solid support (e.g., silica). qualitas1998.net | Good catalytic activity, enhanced stability, and reusability. qualitas1998.net | May have different activity profiles compared to homogeneous counterparts. |

| Rhodium Catalysts | Complexes of rhodium, another platinum-group metal. researchgate.netnih.gov | Can offer high selectivity and efficiency for specific applications. nih.gov | Often used for more specialized hydrosilylation reactions. researchgate.net |

Stereoselective and Regioselective Considerations in Hydrosilylation Processes.nih.gov

In the hydrosilylation of styrene, two primary regioisomers can be formed: the β-adduct (2-phenylethyl) and the α-adduct (1-phenylethyl). The desired product, this compound, is the β-adduct, resulting from the anti-Markovnikov addition of the silane (B1218182) to the styrene double bond. The formation of the α-adduct is generally considered an undesirable side product. google.com

The regioselectivity of the hydrosilylation reaction is significantly influenced by the catalyst system employed. While traditional platinum catalysts can lead to mixtures of α and β isomers, significant research has been directed towards developing catalysts that favor the formation of the linear, β-product. researchgate.netresearchgate.net For instance, rhodium-based catalysts have been shown to exhibit high regioselectivity for the formation of terminal adducts in the hydrosilylation of styrene. researchgate.net The choice of ligands on the metal center can also play a crucial role in directing the regioselectivity of the addition. rsc.org

Stereoselectivity, which refers to the spatial arrangement of atoms in the product, is also a key consideration, particularly when creating chiral silanes. While not the primary focus for the synthesis of achiral this compound, the principles of stereocontrol are vital in the broader field of organosilane synthesis. pkusz.edu.cnrsc.org

Control of Conversion and Yield in Synthetic Protocols.qualitas1998.netresearchgate.net

Achieving high conversion of reactants and a high yield of the desired product are paramount in any synthetic protocol. In the synthesis of this compound via hydrosilylation, several factors can be manipulated to optimize these outcomes.

Alternative Synthetic Approaches for Organochlorosilanes

While catalytic hydrosilylation is the dominant method, alternative synthetic routes for preparing phenylethylsilanes and other organochlorosilanes exist. These methods often involve different starting materials and reaction types.

Reactions Involving Halogenated Organic Precursors for Phenylethylsilanes.qualitas1998.netnih.govpkusz.edu.cn

One alternative approach involves the use of halogenated organic precursors. For instance, the reaction of a phenylethyl halide, such as 2-phenylethyl chloride, with a silicon-containing reagent can, in principle, yield the desired product. However, the direct synthesis from such precursors is less common for this specific compound compared to hydrosilylation.

A more relevant application of halogenated precursors is in the synthesis of related functionalized silanes. For example, the hydrosilylation of allyl chloride with trichlorosilane (B8805176) is an industrially important reaction for producing trichloro(3-chloropropyl)silane, a precursor for various silane coupling agents. nih.govdntb.gov.ua This highlights the utility of halogenated alkenes in preparing functionalized organochlorosilanes, which can then be further modified.

Alkylation Reactions in the Synthesis of Related Silanes.libretexts.org

Alkylation reactions, particularly the Friedel-Crafts alkylation, are fundamental transformations in organic chemistry for introducing alkyl groups onto aromatic rings. libretexts.orgchemguide.co.uk In the context of silane synthesis, a Friedel-Crafts type reaction could be envisioned where a silyl-containing alkylating agent reacts with an aromatic compound. However, the direct Friedel-Crafts alkylation of benzene (B151609) with a chloroalkylsilane to form a phenylethylsilane is not the standard or most efficient method.

More broadly, alkylation reactions are crucial in the synthesis of various organosilanes. The introduction of alkyl groups onto a silicon atom is a common step in the preparation of a wide array of organosilicon compounds with diverse applications. nih.gov These alkylation reactions can involve the use of organometallic reagents, such as Grignard reagents or organolithium compounds, reacting with chlorosilanes to form new silicon-carbon bonds.

Spectroscopic and Chromatographic Characterization in Synthetic Verification (e.g., NMR Spectroscopy for Structural Elucidation)

The definitive confirmation of the molecular structure and the assessment of purity for newly synthesized this compound are accomplished through a combination of spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural elucidation, while Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is paramount for verifying purity and confirming molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the chemical environment of magnetically active nuclei within the molecule, such as ¹H, ¹³C, and ²⁹Si. While specific spectral data for this compound is not extensively published, its expected NMR signatures can be reliably predicted based on the analysis of structurally similar compounds, including chlorodimethylphenylsilane (B1200534) and various triaryl(phenylethyl)silanes. chemicalbook.comthieme-connect.com

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the three main structural components of the molecule: the phenylethyl group and the dimethylsilyl group.

Phenyl Group: The aromatic protons of the monosubstituted benzene ring are expected to appear as a multiplet in the range of δ 7.15-7.30 ppm.

Ethyl Bridge: The two methylene (B1212753) groups (-CH₂CH₂-) form an A₂B₂ system, appearing as two distinct multiplets or triplets. The methylene group adjacent to the phenyl ring (C₆H₅-CH₂ -) would resonate further downfield (approx. δ 2.6-2.8 ppm) compared to the methylene group attached to the silicon atom (-CH₂ -Si), which is expected around δ 1.0-1.2 ppm.

Dimethylsilyl Group: The six equivalent protons of the two methyl groups attached to the silicon atom will produce a sharp singlet, typically observed in the upfield region of the spectrum, around δ 0.4-0.5 ppm. The presence of the electronegative chlorine atom on the silicon deshields these protons slightly compared to analogous compounds without chlorine. chemicalbook.com

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| C₆H ₅- | 7.15 - 7.30 | Multiplet (m) | 5H |

| C₆H₅-CH₂ - | 2.60 - 2.80 | Triplet (t) or Multiplet (m) | 2H |

| -CH₂ -Si | 1.00 - 1.20 | Triplet (t) or Multiplet (m) | 2H |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the structure.

Phenyl Carbons: Six distinct signals are expected for the aromatic carbons, with the ipso-carbon (attached to the ethyl group) appearing around δ 143-144 ppm and the other aromatic carbons between δ 125-129 ppm.

Ethyl Carbons: The two aliphatic carbons will have characteristic shifts, with the C₆H₅-C H₂- carbon around δ 29-30 ppm and the -C H₂-Si carbon at a more upfield position, approximately δ 18-20 ppm.

Methyl Carbons: The carbons of the dimethylsilyl group are expected to resonate at a very upfield position, typically in the range of δ 1-3 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C ₆H₅- (ipso) | 143.0 - 144.0 |

| C ₆H₅- (ortho, meta, para) | 125.0 - 129.0 |

| C₆H₅-C H₂- | 29.0 - 30.0 |

| -C H₂-Si | 18.0 - 20.0 |

²⁹Si NMR Spectroscopy: This technique is highly diagnostic for confirming the silicon environment. nih.gov For chlorosilanes, the ²⁹Si chemical shift is sensitive to the other substituents on the silicon atom. unige.ch For this compound, a single resonance is expected in the typical region for chlorodialkylarylsilanes, providing unambiguous evidence of the silicon core structure.

Chromatographic and Mass Spectrometric Analysis

Gas Chromatography (GC) is a fundamental technique for assessing the purity of volatile compounds like this compound. nih.govoup.com The method can separate the target compound from starting materials, solvents, and any by-products. The use of a capillary column, such as a DB-5, is common for the analysis of organosilanes. dss.go.th

Gas Chromatography-Mass Spectrometry (GC-MS): Coupling GC with a mass spectrometer allows for both separation and powerful structural confirmation. The electron ionization (EI) mass spectrum provides a molecular fingerprint, showing the molecular ion and characteristic fragment ions. researchgate.netnih.gov While the molecular ion peak (M⁺˙) for this compound (m/z 198, based on ³⁵Cl) may be observed, it is often of low abundance for organosilanes. The fragmentation pattern is highly informative.

Key fragmentation pathways for organosilanes containing a phenylethyl group include:

Benzylic Cleavage: The most common fragmentation is the cleavage of the bond between the two ethyl carbons, leading to the formation of a stable tropylium (B1234903) ion ([C₇H₇]⁺) at m/z 91.

Loss of a Methyl Group: A fragment corresponding to the loss of a methyl radical ([M-CH₃]⁺) is a characteristic feature for dimethylsilyl compounds, resulting in an ion at m/z 183.

Loss of Chlorine: Cleavage of the Si-Cl bond can lead to an ion at m/z 163 ([M-Cl]⁺).

Silyl (B83357) Cation Fragments: Various silicon-containing ions, such as [Si(CH₃)₂Cl]⁺ at m/z 93 and [Si(CH₃)₂H]⁺ at m/z 59, may also be observed from further fragmentation and rearrangement processes.

Predicted GC-MS Fragmentation Data for this compound

| m/z (for ³⁵Cl isotope) | Predicted Fragment Ion |

|---|---|

| 198 | [C₆H₅CH₂CH₂Si(CH₃)₂Cl]⁺˙ (Molecular Ion, M⁺˙) |

| 183 | [M - CH₃]⁺ |

| 163 | [M - Cl]⁺ |

| 105 | [C₆H₅CH₂CH₂]⁺ |

| 93 | [Si(CH₃)₂Cl]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Mechanistic Insights and Chemical Transformations of Chlorodimethyl 2 Phenylethyl Silane

Nucleophilic Reactivity at the Silicon Center

The core of chlorodimethyl(2-phenylethyl)silane's reactivity lies in the polar silicon-chlorine (Si-Cl) bond, which makes the silicon atom an electrophilic center susceptible to attack by nucleophiles. This fundamental reactivity is the basis for its most common chemical transformations.

Substitution Mechanisms in Chlorosilane Chemistry

Nucleophilic substitution at a silicon center is a fundamental reaction for chlorosilanes. libretexts.org Unlike carbon-based systems which often follow well-defined S\N1 (unimolecular nucleophilic substitution) or S\N2 (bimolecular nucleophilic substitution) pathways, substitution at silicon can proceed through mechanisms that are subtly different due to the larger size of the silicon atom and the accessibility of its d-orbitals.

The reaction is characterized by a nucleophile attacking the electrophilic silicon atom, leading to the displacement of the chloride ion, which is a good leaving group. byjus.com The process can be described as follows:

S\N2-like Mechanism : A common pathway is a concerted, single-step process where the nucleophile attacks the silicon center at the same time as the chloride leaving group departs. libretexts.org This is analogous to the S\N2 mechanism in organic chemistry. libretexts.org The rate of this bimolecular reaction depends on the concentration of both the chlorosilane and the nucleophile. libretexts.org

Pentacoordinate Intermediate : Due to silicon's ability to expand its coordination sphere, the reaction can also proceed through a high-energy, five-coordinate intermediate or transition state. The nucleophile first associates with the silicon atom to form this transient species, which then expels the leaving group.

The table below summarizes the key features of these substitution mechanisms at the silicon center.

| Mechanism Feature | Description |

| Substrate | This compound |

| Electrophilic Center | Silicon (Si) atom |

| Leaving Group | Chloride (Cl⁻) ion |

| Common Nucleophiles | Water (H₂O), Alcohols (ROH), Amines (RNH₂), Organometallic reagents |

| Key Pathway | Often involves a bimolecular (S\N2-like) attack or a pentacoordinate silicon intermediate. libretexts.org |

Reactivity with Protic Solvents and Controlled Hydrolysis Pathways

Chlorosilanes, including this compound, are highly reactive towards protic solvents like water and alcohols. wikipedia.org The most significant of these reactions is hydrolysis, the reaction with water. This process is typically rapid and forms the basis for the production of silicones. libretexts.org

The hydrolysis reaction proceeds in two main stages:

Silanol (B1196071) Formation : The initial step is the nucleophilic attack of a water molecule on the silicon atom, displacing the chloride ion. This results in the formation of a silanol (a compound containing a Si-OH group), specifically dimethyl(2-phenylethyl)silanol, and hydrochloric acid (HCl). libretexts.orgwikipedia.org

C₆H₅CH₂CH₂Si(CH₃)₂Cl + H₂O → C₆H₅CH₂CH₂Si(CH₃)₂OH + HCl

Condensation to Siloxane : The newly formed silanol is often unstable and can readily condense with another silanol molecule or react with another molecule of the parent chlorosilane. wikipedia.org This condensation reaction forms a stable silicon-oxygen-silicon (Si-O-Si) linkage, known as a siloxane bridge, and eliminates a molecule of water or HCl. wikipedia.org

Silanol + Silanol : 2 C₆H₅CH₂CH₂Si(CH₃)₂OH → (C₆H₅CH₂CH₂Si(CH₃)₂)₂O + H₂O

Silanol + Chlorosilane : C₆H₅CH₂CH₂Si(CH₃)₂OH + C₆H₅CH₂CH₂Si(CH₃)₂Cl → (C₆H₅CH₂CH₂Si(CH₃)₂)₂O + HCl

By carefully controlling the reaction conditions, such as the stoichiometry of water and the rate of its addition, the hydrolysis can be directed to produce specific products, from simple disiloxanes to long-chain polymers. libretexts.org

| Reactant | Product(s) | Byproduct |

| This compound + Water (Step 1) | Dimethyl(2-phenylethyl)silanol | Hydrochloric Acid (HCl) |

| 2 x Dimethyl(2-phenylethyl)silanol (Step 2) | 1,3-Bis(2-phenylethyl)-1,1,3,3-tetramethyldisiloxane | Water (H₂O) |

Polymerization Behavior and Macromolecular Architecture Development

The reactivity of the Si-Cl bond in this compound is exploited in various polymerization techniques to create complex macromolecular structures.

Formation of Siloxane Linkages (Si-O-Si) in Controlled Polymerization Processes

The formation of siloxane (Si-O-Si) bonds via the hydrolysis and condensation of chlorosilanes is the fundamental chemistry underpinning the synthesis of polysiloxanes, commonly known as silicones. wikipedia.orgwikipedia.org While this compound is a monochlorosilane and thus acts as a chain terminator, the principles of polymerization are best illustrated with dichlorosilanes. The hydrolysis of a dichlorosilane, such as dimethyldichlorosilane, initially produces a silanediol. libretexts.org These diols can then undergo polycondensation, forming long linear chains with repeating -(R₂SiO)- units, which constitute the backbone of silicone polymers. libretexts.orgwikipedia.org

In this context, this compound is used to control the molecular weight of the resulting polymer. By introducing it into a reaction mixture containing di- or trichlorosilanes, it reacts with a growing silanol-terminated chain, effectively capping it and preventing further polymerization at that end. This allows for precise control over the final polymer chain length.

Anionic Polymerization and Macroinitiator Derivatization with Phenylethylsilanes

This compound serves as an effective terminating agent in living anionic polymerizations. In a living polymerization, the propagating chain ends remain active. These active ends are typically carbanions, which are potent nucleophiles.

The termination process involves the nucleophilic attack of the living polymer chain end (P⁻) on the electrophilic silicon atom of the chlorosilane. The chloride ion is displaced, forming a stable carbon-silicon bond and effectively quenching the polymerization.

P⁻Li⁺ + ClSi(CH₃)₂(CH₂CH₂C₆H₅) → P-Si(CH₃)₂(CH₂CH₂C₆H₅) + LiCl

This reaction is highly efficient and provides a method for installing a terminal dimethyl(2-phenylethyl)silyl group onto a variety of polymer backbones, such as polystyrene or polybutadiene. This end-functionalization can alter the polymer's properties or provide a reactive handle for subsequent modifications. This technique allows for the synthesis of well-defined block copolymers or other complex architectures.

Controlled Radical Polymerization Applications (e.g., ATRP, RAFT) Utilizing Silane (B1218182) Functionality

Controlled/living radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, enable the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. nih.govcmu.edu

While this compound is not a direct initiator or chain transfer agent for these methods, its functionality can be incorporated into polymer structures synthesized via CRP in several ways:

Post-Polymerization Modification : A polymer can be synthesized using ATRP or RAFT with monomers containing a functional group, such as a hydroxyl group. This hydroxyl-functionalized polymer can then be reacted with this compound. The hydroxyl group acts as a nucleophile, reacting with the Si-Cl bond to attach the silyl (B83357) group to the polymer chain via an ether linkage, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct. libretexts.org

Initiator Modification : An ATRP or RAFT initiator can be designed to contain the phenylethylsilane moiety. For example, a molecule containing both a hydroxyl group and the 2-phenylethylsilane group could be synthesized. The hydroxyl group could then be esterified with a compound like 2-bromoisobutyryl bromide to create a functional ATRP initiator. Polymerization from this initiator would result in every polymer chain having a terminal phenylethylsilane group.

These strategies allow for the introduction of the specific properties of the silane group, such as hydrophobicity or altered surface energy, into polymers prepared by advanced radical polymerization techniques.

Functional Group Interconversions and Derivatization Strategies

The chemical reactivity of this compound is dominated by the labile silicon-chlorine bond and the potential for functionalization of the aromatic ring. These features enable the strategic introduction of various functionalities and the synthesis of tailored molecules for diverse applications.

The primary route for introducing new functionalities onto the this compound scaffold involves the nucleophilic substitution of the chloride ion at the silicon center. The silicon-chlorine bond is highly susceptible to cleavage by a wide range of nucleophiles, providing a straightforward method for derivatization.

Key strategies include:

Alkoxylation and Aryloxylation: Reaction with alcohols or phenols in the presence of a base, or with their corresponding sodium or potassium salts, yields alkoxy- or aryloxysilanes. This is a common method to tune the solubility and reactivity of the silane.

Amination: Treatment with primary or secondary amines leads to the formation of aminosilanes. These derivatives are valuable precursors for further chemical modifications and can be used in the synthesis of nitrogen-containing polymers and materials.

Hydride Reduction: Reduction of the chlorosilyl group with a suitable hydride reagent, such as lithium aluminum hydride, affords the corresponding hydrosilane, dimethyl(2-phenylethyl)silane. Hydrosilanes are important starting materials for hydrosilylation reactions.

Grignard and Organolithium Reactions: Reaction with organometallic reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) allows for the introduction of new carbon-silicon bonds, expanding the organic framework around the silicon atom.

Beyond the silicon center, the phenyl group of the phenylethyl moiety offers another site for modification, although it generally requires more forcing conditions. Standard electrophilic aromatic substitution reactions, such as nitration or Friedel-Crafts acylation, can be employed to introduce reactive functional groups onto the aromatic ring. However, care must be taken to control the reaction conditions to avoid undesired side reactions at the silicon center.

A powerful and widely utilized method for creating the phenylethylsilane scaffold itself is the hydrosilylation of styrene (B11656) with a suitable hydrosilane, such as chlorodimethylsilane. pku.edu.cn This reaction, typically catalyzed by transition metals, results in the anti-Markovnikov addition of the silane to the double bond, yielding this compound. pku.edu.cn By using substituted styrenes in the hydrosilylation reaction, a vast array of functionalized phenylethylsilanes can be synthesized with pre-installed reactive moieties on the aromatic ring.

| Functionalization Strategy | Reagent(s) | Resulting Functional Group | Potential Applications |

| Alkoxylation/Aryloxylation | Alcohols/Phenols + Base | Alkoxy/Aryloxysilane | Modified solubility and reactivity, precursors for sol-gel processes. |

| Amination | Primary/Secondary Amines | Aminosilane | Precursors for polymers, surface modification agents. |

| Hydride Reduction | Lithium Aluminum Hydride | Hydrosilane | Hydrosilylation reactions, reducing agents. |

| Grignard/Organolithium Reaction | RMgX / RLi | Alkyl/Aryl Silane | Expansion of the organic framework, synthesis of complex molecules. |

| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄, RCOCl/AlCl₃ | Nitro/Acyl Phenyl Group | Introduction of reactive sites on the aromatic ring. |

| Hydrosilylation of Substituted Styrenes | Substituted Styrene + HSi(CH₃)₂Cl | Functionalized Phenylethylsilane | Direct synthesis of tailored precursors. pku.edu.cn |

The ability to perform chemoselective transformations on this compound is crucial for the development of advanced material precursors. Silane coupling agents, which possess dual reactivity, are a prime example of such precursors. tcichemicals.com By carefully choosing reaction conditions, one functional group can be made to react selectively while leaving another intact for subsequent polymerization or surface binding reactions.

For instance, the chlorosilyl group can be selectively reacted with a molecule containing a polymerizable group, such as a vinyl or methacrylate (B99206) group, via an alcohol or amine linkage. The resulting molecule now has a silyl moiety capable of binding to inorganic surfaces (like glass or silica) and a polymerizable organic tail. This dual functionality is the cornerstone of high-performance composite materials.

Furthermore, the introduction of specific functional groups can lead to precursors for photoactive or electronically active materials. For example, coupling with fluorescent dyes or electroactive species can be achieved through the versatile reactivity of the chlorosilyl group.

Silicon Coordination Chemistry: Investigation of Pentacoordinate Silicon Species

Under certain conditions, the silicon atom in derivatives of this compound can expand its coordination number from four to five, forming what are known as pentacoordinate or hypervalent silicon species. umich.edu This phenomenon is of significant fundamental interest and has implications for understanding reaction mechanisms and designing novel catalysts and materials.

The formation of pentacoordinate silicon species from tetracoordinate precursors often involves the formation of a dative or coordinate bond, where a Lewis basic atom donates a pair of electrons to the Lewis acidic silicon center. In the context of derivatives of this compound, this can be achieved by introducing substituents containing nitrogen or oxygen atoms that are sterically positioned to interact with the silicon atom.

For example, if the phenyl group is functionalized with a substituent containing a carbonyl group (C=O) or an amino group (N), intramolecular coordination can occur. The lone pair of electrons on the oxygen or nitrogen atom can form a dative bond with the silicon atom, leading to a cyclic, pentacoordinate structure. The strength of this interaction is influenced by several factors, including the electronegativity of the atoms attached to silicon, the steric environment around the silicon atom, and the length and flexibility of the tether connecting the donor atom to the silicon center.

The presence of a dative N→Si bond can significantly alter the geometry and reactivity of the silicon center. mdpi.com These interactions are crucial in the chemistry of silatranes, a well-known class of pentacoordinate silicon compounds with remarkable biological activity.

The existence and nature of pentacoordinate silicon species are investigated through a combination of theoretical and experimental techniques.

Theoretical Probes: Computational chemistry, including Density Functional Theory (DFT) and ab initio methods, plays a pivotal role in understanding the structure, stability, and bonding of these hypervalent species. Theoretical calculations can predict:

The preferred geometry of the pentacoordinate complex (typically trigonal bipyramidal or square pyramidal).

The length and strength of the dative bond.

The energy difference between the tetracoordinate and pentacoordinate states.

The charge distribution within the molecule.

Experimental Probes: A variety of spectroscopic and analytical techniques are employed to experimentally characterize pentacoordinate silicon compounds:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 29Si NMR is particularly informative. The chemical shift of the silicon nucleus is highly sensitive to its coordination number. A significant upfield shift (to more negative ppm values) is typically observed upon transitioning from a tetracoordinate to a pentacoordinate state.

X-ray Crystallography: This technique provides definitive proof of the solid-state structure of these complexes, allowing for precise measurement of bond lengths and angles, including the intramolecular dative bond.

Infrared (IR) and Raman Spectroscopy: The vibrational frequencies of bonds involving the silicon atom and the donor atom can be altered upon coordination, providing evidence for the dative interaction.

Mass Spectrometry: While fragmentation can be complex, mass spectrometry can provide information on the mass of the parent ion and its fragments, which can be consistent with a pentacoordinate structure.

| Probe | Information Obtained |

| Theoretical | |

| Computational Chemistry (DFT, ab initio) | Geometry, stability, bond energies, charge distribution. |

| Experimental | |

| 29Si NMR Spectroscopy | Coordination number of silicon (upfield shift for pentacoordination). |

| X-ray Crystallography | Definitive solid-state structure, bond lengths, and angles. |

| IR/Raman Spectroscopy | Changes in vibrational frequencies upon coordination. |

| Mass Spectrometry | Molecular weight and fragmentation patterns. |

Applications in Advanced Materials Science and Engineering

Design and Synthesis of Advanced Polymeric Materials

The bifunctional nature of chlorodimethyl(2-phenylethyl)silane makes it a valuable tool for polymer chemists. The reactive chlorine atom attached to the silicon can readily participate in reactions to form stable siloxane bonds, while the phenylethyl group provides organic compatibility and a site for further polymerization or modification. This dual reactivity is leveraged in the synthesis of sophisticated polymeric structures with precisely controlled properties.

Fabrication of Block Copolymers with Tailored Structures

Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. Their ability to self-assemble into ordered nanostructures makes them essential for a wide range of applications. This compound and its derivatives serve as critical reagents in linking different polymer blocks.

Research has demonstrated the use of a closely related compound, chloro(dimethyl)-(4-chloromethylphenylethyl)silane, as a blocking agent to create well-defined di- and triblock copolymers. ineosopen.org In this process, living anionic polymerization is first used to synthesize polydiethylsiloxane (PDES) blocks with a reactive chain end. ineosopen.org This living polymer is then terminated with the chlorosilane derivative. The reaction of the living α-butyl-ω-(lithiumoxy)oligodiethylsiloxane with the silane (B1218182) yields a monofunctional macroinitiator, which can be used to grow a second, different polymer block, resulting in a diblock copolymer. ineosopen.org Similarly, reacting α,ω-dipotassiumoxypolydiethylsiloxane with the silane produces a bifunctional macroinitiator capable of growing polymer chains from both ends, leading to the formation of ABA triblock copolymers. ineosopen.org These PDES-containing block copolymers are of particular interest as they combine the properties of different polymer segments, such as the flexibility and low-temperature performance of siloxanes with the mechanical strength of other blocks like polystyrene. ineosopen.org

Bottlebrush copolymers, also known as molecular brushes, feature a linear polymer backbone densely grafted with polymeric side chains. cmu.edu The "grafting-onto" method is a powerful strategy for synthesizing these complex architectures. nih.govresearchgate.net This approach involves pre-synthesizing the side chains and then attaching them to a complementary reactive backbone. nih.gov

This compound is well-suited for creating the necessary reactive sites for a "grafting-onto" strategy. For example, a polymer backbone containing hydroxyl groups can be reacted with this compound. The reaction between the hydroxyl groups on the polymer and the chloro-group on the silane forms a stable ether-like linkage, tethering the dimethyl(2-phenylethyl)silyl group to the backbone. The phenylethyl group can then be functionalized for subsequent "click" reactions or other coupling chemistries to attach the pre-made side chains. The efficiency of the "grafting-onto" method is influenced by factors such as the molecular weight and chemical nature of the side chains, as steric hindrance can limit the achievable grafting density. nih.govresearchgate.net

Table 1: Synthesis of Advanced Polymer Architectures

| Polymer Architecture | Synthesis Method | Role of Functional Silane | Resulting Structure |

|---|---|---|---|

| Diblock Copolymers | Anionic Polymerization & Termination | Acts as a blocking agent to create a monofunctional macroinitiator from a living polydiethylsiloxane chain. ineosopen.org | A-B type block copolymer (e.g., Polydiethylsiloxane-b-Polystyrene). ineosopen.org |

| Triblock Copolymers | Anionic Polymerization & Termination | Reacts with a difunctional living polydiethylsiloxane to form a bifunctional macroinitiator. ineosopen.org | A-B-A type block copolymer (e.g., Polystyrene-b-Polydiethylsiloxane-b-Polystyrene). ineosopen.org |

Role as Silane Coupling Agents in Polymer Composites

Silane coupling agents are a class of organosilicon compounds that act as molecular bridges at the interface between an inorganic material (like fibers or fillers) and an organic polymer matrix. researchgate.netresearchgate.net This function is crucial for creating robust and durable composite materials. The general chemical structure of these agents, R-Si-X₃, allows them to form chemical bonds with both the inorganic and organic components. researchgate.net this compound fits this profile, where the chloro-group can be hydrolyzed to a reactive silanol (B1196071) group, and the phenylethyl group provides compatibility and potential reactivity with the polymer matrix.

The mechanism involves the chloro-group on the silane hydrolyzing in the presence of water to form a silanol group (Si-OH). These silanol groups can then condense with the hydroxyl groups present on the surface of inorganic fibers, forming stable covalent bonds (Si-O-Fiber). researchgate.net The organic part of the silane molecule, in this case, the phenylethyl group, extends away from the fiber surface and becomes physically entangled or chemically co-reacted with the polymer matrix during the curing process. mdpi.com This creates a strong, continuous bond from the fiber, through the silane, to the matrix, allowing for efficient stress transfer and significantly improving the mechanical properties of the composite. researchgate.net

Incorporating inorganic nanoparticles, such as silica (B1680970) (SiO₂), into a polymer matrix is a proven method for enhancing mechanical, thermal, and barrier properties. gnusha.org However, a major challenge is the tendency of these nanoparticles to agglomerate due to their high surface energy and the incompatibility between their hydrophilic surface and a typically hydrophobic polymer matrix. gnusha.orgresearchgate.net

Surface modification with a silane coupling agent like this compound is a key strategy to overcome this issue. researchgate.net The silane's chloro-group reacts with the abundant silanol groups on the silica nanoparticle surface, grafting the silane molecule onto the particle. fao.org This reaction replaces the hydrophilic hydroxyl groups with the organophilic phenylethyl groups. fao.org This surface conversion from hydrophilic to more hydrophobic has two primary benefits: it reduces the inter-particle attraction, thus preventing agglomeration, and it improves the compatibility and interfacial adhesion with the surrounding polymer matrix, leading to a much better and more stable dispersion of the nanoparticles throughout the composite. gnusha.orgresearchgate.net

Table 2: Applications in Polymer Composites

| Application | Substrate | Mechanism of Action | Primary Outcome |

|---|---|---|---|

| Interfacial Adhesion | Inorganic Fibers (e.g., Glass Fibers) | The silane's chloro-group hydrolyzes and bonds to hydroxyls on the fiber surface. The phenylethyl group interacts with the polymer matrix. researchgate.net | Enhanced stress transfer between fiber and matrix, improving mechanical strength. researchgate.netmdpi.com |

Surface Engineering and Functional Coatings

The ability of chlorosilanes to form robust covalent bonds with substrates containing hydroxyl groups makes them ideal candidates for surface engineering. This reactivity is harnessed to create functional coatings that alter the surface properties of materials, such as wettability and chemical resistance.

Superhydrophobic surfaces, which exhibit extreme water repellency, are a significant area of research. Phenylethylsilane derivatives, in conjunction with other materials, play a role in the creation of these advanced coatings.

The creation of superhydrophobic surfaces often involves the combination of low surface energy materials and specific surface roughness. A common approach is the synthesis of coatings from a mixture of nanostructured fluorinated silica colloids, a fluoroalkoxysilane, and a backbone silane. unc.edunih.govnih.govresearchgate.net In these formulations, fluoroalkoxysilanes provide the low surface energy, while silica colloids contribute to the necessary micro- and nanostructured roughness. The integration of these components results in a xerogel coating that exhibits superhydrophobicity. unc.edunih.govnih.govresearchgate.net The combination of a low surface energy fluorinated silane xerogel with the structured features of silica colloids has been shown to significantly reduce the adhesion of bacteria, making these surfaces promising for applications requiring non-fouling properties. nih.gov

Research has demonstrated that the hydrophobicity of coatings can be systematically tuned by varying the concentration of the fluorinated component, such as (heptadecafluoro-1,1,2,2-tetrahydrodecyl)trimethoxysilane (17FTMS), in the silica colloid synthesis. researchgate.net The resulting surfaces are characterized by a dense assembly of agglomerated silica colloids, which creates a hierarchical roughness essential for superhydrophobicity. researchgate.net

Table 1: Components in Superhydrophobic Coating Formulations

| Component | Function | Example Compound |

|---|---|---|

| Backbone Silane | Forms the primary coating structure | This compound (as a derivative) |

| Fluoroalkoxysilane | Provides low surface energy | (heptadecafluoro-1,1,2,2-tetrahydrodecyl)trimethoxysilane (17FTMS) |

| Silica Colloid Precursor | Creates surface roughness | Tetraethylorthosilicate (TEOS) |

Several methodologies are employed to fabricate superhydrophobic coatings. These methods aim to create a uniform and durable layer on various substrates.

A widely used technique is the sol-gel method . scirp.orgnih.gov This process involves the hydrolysis and condensation of precursors, such as tetraethoxysilane (TEOS), to form a colloidal suspension (sol) that is then gelled to form a network. nih.gov The Stöber process is a well-known sol-gel method for synthesizing monodisperse silica nanoparticles. mdpi.com These nanoparticles can then be functionalized with compounds like fluoroalkylsilanes to impart hydrophobicity before being applied to a substrate. mdpi.com

The application of the coating solution to the substrate is often achieved through spin-coating . mdpi.combohrium.com This technique involves depositing the solution onto the center of a substrate and then spinning it at high speed to spread the fluid by centrifugal force, resulting in a thin, uniform film. nih.govmdpi.com Following the coating application, a thermal curing or drying step is typically required to evaporate solvents and solidify the coating. mdpi.combohrium.com Other methods for preparing superhydrophobic surfaces include phase separation, electrochemical deposition, template methods, chemical vapor deposition, and electrospinning. scirp.org

Table 2: Common Coating Preparation Methodologies

| Methodology | Description | Key Process Steps |

|---|---|---|

| Sol-Gel (Stöber Process) | Synthesis of silica nanoparticles from precursors in a solution. nih.govmdpi.com | Mixing precursors (e.g., TEOS), solvent, water, and a catalyst. nih.gov |

| Spin-Coating | Application of a thin, uniform coating by centrifugal force. nih.govmdpi.com | Depositing the coating solution and spinning the substrate at high speed. nih.gov |

| Spraying | Manual or automated spraying of the coating suspension onto the substrate. youtube.com | Dispersing nanoparticles in a solvent and spraying onto the desired surface. youtube.com |

Chlorosilanes are highly reactive compounds that readily engage with free hydroxyl groups present on the surfaces of many inorganic materials. researchgate.net This reaction leads to the formation of a stable silicon-oxygen bond, covalently attaching the silane molecule to the surface. researchgate.net The process involves the elimination of hydrogen chloride, which is formed from the chlorine atom of the silane and the hydrogen atom of the surface hydroxyl group. researchgate.net

This surface modification capability allows for the introduction of a wide array of functional groups onto a substrate, thereby altering its surface properties. researchgate.net Depending on the organic group attached to the silicon atom, the surface can be rendered hydrophobic, adhesive, or exhibit other desired characteristics. gelest.com This versatility makes chlorosilanes, including trimethylchlorosilane and dimethyloctadecylchlorosilane, valuable for applications ranging from creating water-repellent coatings to treating fillers for composites and preparing anti-corrosion coatings. researchgate.netgelest.com

Development of Superhydrophobic Coatings Incorporating Phenylethylsilane Derivatives

Advanced Materials for Chromatographic Separations

In the field of analytical chemistry, the development of advanced materials for chromatographic separations is crucial for the analysis of complex mixtures. The functionalization of stationary phases is a key area where silane chemistry is applied.

High-performance liquid chromatography (HPLC) relies on the interaction between the analyte, the stationary phase, and the mobile phase for separation. The synthesis of chemically modified stationary phases, often based on silica, is essential for achieving desired selectivity and resolution. sjsu.edu

The objective in creating new stationary phases is often to achieve dual properties, enabling the separation of both polar and non-polar compounds in a single analysis. sjsu.edu This is particularly important in fields like drug discovery and metabolomics, which deal with samples containing a wide range of polarities. sjsu.edu One approach involves the synthesis of silica hydride-based columns through hydrosilation procedures. sjsu.edu

Furthermore, the development of stationary phases with unique selectivity is a continuing goal. Charge transfer phases, based on electron-deficient aromatics, are being investigated as "orthogonal" stationary phases that offer different selectivity compared to traditional C18 columns. The synthesis of these phases involves immobilizing specific functional groups onto the silica support, which can interact with analytes through mechanisms like π-π interactions.

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| (heptadecafluoro-1,1,2,2-tetrahydrodecyl)trimethoxysilane |

| Tetraethylorthosilicate |

| Trimethylchlorosilane |

| dimethyloctadecylchlorosilane |

Investigation of Retention Mechanisms and Selectivity in Modified Packings

In High-Performance Liquid Chromatography (HPLC), stationary phases modified with phenylethylsilanes provide unique retention mechanisms and selectivity that differ from standard alkyl (C18 or C8) phases. chromatographyonline.comelementlabsolutions.com The retention behavior is governed by a combination of hydrophobic interactions and π-π interactions between the electron-rich phenyl ring of the stationary phase and aromatic or unsaturated analyte molecules. chromatographyonline.comelementlabsolutions.com This dual-interaction capability allows for enhanced separation of compounds such as aromatic hydrocarbons, polycyclic compounds, and molecules with double bonds. chromatographyonline.com

The selectivity of phenylethyl-modified packings can be orthogonal to that of traditional C18 columns, meaning they can separate compounds that co-elute on C18 phases. chromatographyonline.com This alternative selectivity is crucial for method development in complex sample analysis. restek.com The choice of organic modifier in the mobile phase also significantly influences these interactions; methanol (B129727) tends to promote π-π interactions, whereas acetonitrile (B52724) can disrupt them, providing a tool to fine-tune the separation. chromatographyonline.com The primary factor controlling selectivity is the ability of the stationary phase to interact differently with each analyte. restek.com

Below is a data table comparing the retention factors (k) of various compound classes on a standard C18 column versus a Phenyl Ethyl column, illustrating the differing selectivity.

Table 1: Comparative Retention Factors (k) on C18 and Phenyl Ethyl Stationary Phases

| Compound Class | C18 (k) | Phenyl Ethyl (k) |

|---|---|---|

| Steroids | ||

| Hydrocortisone | 2.15 | 1.89 |

| Prednisolone | 2.33 | 2.09 |

| Betamethasone | 3.32 | 3.01 |

| Phenols | ||

| 4-Nitrophenol | 1.98 | 2.11 |

| 2,4-Dinitrophenol | 2.97 | 3.87 |

| Local Anesthetics | ||

| Bupivacaine | 2.01 | 1.87 |

| Lidocaine | 1.34 | 1.21 |

| Tetracaine | 3.05 | 2.88 |

Data sourced from LCGC International. chromatographyonline.com

Precursors for Organic-Inorganic Hybrid Materials and Nanostructures

Organosilanes like this compound are fundamental precursors for creating organic-inorganic hybrid materials. These materials combine the properties of both organic polymers (e.g., flexibility, functionality) and inorganic glasses (e.g., durability, thermal stability) into a single composite. The silane acts as a molecular bridge, covalently linking the organic and inorganic components.

A significant application of phenylethylsilanes is in the encapsulation of optical nanoparticles, such as quantum dots (QDs) and gold nanoparticles (AuNPs), within a protective silica shell. chromatographyonline.comelementlabsolutions.com A common strategy employs Trimethoxy(2-phenylethyl)silane (TMPS), a derivative of the title compound, to coat nanoparticles that have hydrophobic surfaces. elementlabsolutions.com

The encapsulation process leverages the molecular structure of TMPS. The phenylethyl group is hydrophobic and can intercalate between the hydrophobic ligands (like oleic acid) on the surface of the nanoparticle through strong hydrophobic interactions. elementlabsolutions.com This forms a layer of TMPS around the nanoparticle. The methoxy (B1213986) groups of the TMPS are then hydrolyzed to form reactive silanol groups, which subsequently condense to create a stable, continuous silica shell. elementlabsolutions.com

This method is particularly advantageous because it avoids direct ligand exchange on the nanoparticle surface, which can occur with thiol-containing silanes (like MPTS) and may damage the nanoparticle's crystal structure or reduce its quantum yield. The resulting silica-encapsulated nanoparticles exhibit enhanced stability and biocompatibility while retaining their essential optical properties, making them suitable for use in biological imaging and sensing applications. chromatographyonline.comelementlabsolutions.com

Table 2: Comparison of Silica Encapsulation Methods for Optical Nanoparticles

| Feature | TMPS-Based Method | MPTS-Based Method |

|---|---|---|

| Encapsulation Mechanism | Hydrophobic interaction of phenylethyl group with NP ligands. elementlabsolutions.com | Thiol group of MPTS attaches to NP surface, often via ligand exchange. |

| Effect on Quantum Yield | No significant change reported. chromatographyonline.comelementlabsolutions.com | Potential for significant decrease due to damage to crystal structure. |

| NP Surface Integrity | Preserves original hydrophobic ligands on the nanoparticle. elementlabsolutions.com | Can displace original ligands, altering surface properties. elementlabsolutions.com |

| Applicability | General method for non-hydrophilic optical nanoparticles. elementlabsolutions.com | High affinity for specific NPs like Au or QDs. |

The controlled integration of organosilicon moieties, such as the dimethyl(2-phenylethyl)silyl group, into hybrid frameworks is achieved through the sol-gel process. This process begins with the hydrolysis of the reactive groups on the silicon atom—in the case of this compound, the chloro group, or for derivatives like TMPS, the methoxy groups. elementlabsolutions.com This reaction, typically initiated by water, converts these groups into silanol groups (Si-OH).

Following hydrolysis, a condensation reaction occurs. The silanol groups react with each other to form strong, stable siloxane bridges (Si-O-Si). They can also react with hydroxyl groups present on a substrate surface, forming a covalent bond to that surface. This step-wise polymerization results in a cross-linked, three-dimensional inorganic silica network. Because the organic phenylethyl group is covalently bonded to the silicon atom, it becomes an integral and uniformly distributed part of the final hybrid material. This allows for precise control over the material's properties, such as hydrophobicity and chemical affinity, by embedding the specific functionality of the organic group within a durable inorganic matrix.

Theoretical and Computational Investigations on Phenylethylsilanes

Quantum Chemical Modeling of Reaction Pathways and Mechanisms

Quantum chemical calculations have become an indispensable tool for elucidating the intricate details of chemical reactions involving phenylethylsilanes. These methods allow for the mapping of potential energy surfaces, identification of intermediates and transition states, and calculation of reaction energetics, thereby providing a molecular-level understanding of reaction pathways.

The hydrosilylation of alkenes, such as the reaction between a hydrosilane and styrene (B11656) to form a phenylethylsilane, is a pivotal process in organosilicon chemistry. Computational studies, often employing Density Functional Theory (DFT), have been instrumental in unraveling the mechanisms of these reactions, particularly when catalyzed by platinum complexes like Karstedt's catalyst.

While specific DFT studies on the hydrosilylation to form chlorodimethyl(2-phenylethyl)silane are not prevalent in the literature, extensive computational work on the Karstedt-catalyzed hydrosilylation of vinyl- and hydride-functionalized siloxanes provides a robust model. These studies indicate that the reaction proceeds with a relatively low activation barrier, on the order of 18 kcal/mol, at room temperature. The mechanism is generally understood to follow a modified Chalk-Harrod cycle, which involves:

Oxidative addition of the Si-H bond to the platinum(0) catalyst.

Coordination of the alkene (e.g., styrene) to the platinum center.

Migratory insertion of the alkene into the Pt-H bond.

Reductive elimination of the phenylethylsilane product, regenerating the Pt(0) catalyst.

Computational models have been used to evaluate the energetics of these steps. For a model system of Karstedt-catalyzed hydrosilylation, the relative energies of the intermediates and transition states have been calculated, as shown in the table below.

| Step | Species | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Reactants (Silane + Alkene + Catalyst) | 0.0 |

| 2 | Oxidative Addition Product | -5.0 |

| 3 | Alkene Coordination Complex | -10.0 |

| 4 | Insertion Transition State | 8.0 |

| 5 | Reductive Elimination Precursor | -25.0 |

| 6 | Product + Catalyst | -40.0 |

Note: The data in this table is representative of a model Karstedt-catalyzed hydrosilylation and is intended to be illustrative for the formation of phenylethylsilanes.

These computational findings highlight that the insertion of the alkene into the Pt-H bond is often the rate-determining step. Furthermore, studies on the hydrosilylation of styrene have shown that the reaction is typically first order in the silane (B1218182) and can exhibit negative first-order dependence on the alkene concentration, suggesting a complex interplay of equilibria in the catalytic cycle. acs.org

The presence of a chlorine atom on the silicon in this compound introduces the possibility of hypercoordination, where the silicon atom can expand its coordination number beyond four. This can occur through intramolecular interactions or with external Lewis bases. Theoretical studies on related pentacoordinate silicon compounds provide a framework for understanding these phenomena.

Dative Bonds and Hypervalent Intermediates: In reactions involving nucleophilic substitution at the silicon center, pentacoordinate intermediates or transition states are often invoked. Computational studies on N-silylmethylated amides have shown that the energy of the dative C=O→Si bond can be significant, ranging from 14-30 kcal/mol. mdpi.com These studies reveal a strong correlation between the strength of the dative bond and the geometry at the silicon atom. For instance, a stronger dative interaction leads to a weakening and elongation of the bond to the leaving group.

β-Agostic Interactions: A specific type of intramolecular dative interaction relevant to phenylethylsilanes is the β-agostic interaction, where a C-H bond on the β-carbon of the ethyl group interacts with the silicon center. While more commonly studied in transition metal chemistry, DFT calculations have been used to characterize such interactions in various organometallic and main group compounds. chemrxiv.orgresearchgate.net In the context of this compound, a weak interaction between one of the C-H bonds of the CH2 group adjacent to the phenyl ring and the silicon atom could be computationally investigated. Such an interaction would be evidenced by a shortened Si---H distance, an elongated C-H bond, and a reduced C-H stretching frequency in calculated vibrational spectra.

The table below presents typical calculated geometric parameters for a β-agostic interaction in a model transition metal complex, which can be analogously considered for a potential interaction in phenylethylsilanes.

| Parameter | Typical Calculated Value (Agostic) | Typical Calculated Value (Non-Agostic) |

|---|---|---|

| M-H Distance (Å) | ~2.0 - 2.3 | > 2.8 |

| C-H Bond Length (Å) | ~1.12 - 1.15 | ~1.09 |

| M-H-C Angle (°) | 90 - 140 | - |

| Calculated C-H Vibrational Frequency (cm⁻¹) | ~2500 - 2700 | ~2900 - 3000 |

Note: The data in this table is based on model transition metal systems and serves to illustrate the expected changes in parameters for a β-agostic interaction that could be computationally investigated for this compound.

Structure-Reactivity Relationships Derived from Computational Chemistry

Computational chemistry is a powerful tool for establishing quantitative structure-reactivity relationships (QSRR). By calculating various molecular descriptors for a series of related compounds, correlations can be drawn with their experimentally observed or computationally predicted reactivity. For phenylethylsilanes, this can involve understanding how substituents on the phenyl ring or at the silicon atom influence reaction rates and pathways.

For instance, in the context of hydrosilylation, DFT calculations can be used to determine how the electronic properties of substituted styrenes affect the activation barrier for the insertion step. Electron-withdrawing groups on the styrene are generally expected to increase the reaction rate by making the double bond more electrophilic and susceptible to nucleophilic attack by the platinum hydride intermediate.

Similarly, the reactivity of the Si-Cl bond in this compound towards nucleophilic attack can be modeled. Computational studies can quantify the Lewis acidity of the silicon center and the stability of the corresponding pentacoordinate intermediate as a function of the electronic nature of the phenylethyl group.

Simulation of Polymerization Kinetics and Material Properties

While specific polymerization studies of this compound are not widely available, computational models for the polymerization of related monomers, such as styrene, provide a basis for understanding the potential behavior of silyl-substituted styrenes. Kinetic modeling can simulate the evolution of monomer conversion, molecular weight distribution, and polymer microstructure under various reaction conditions. scielo.br

For the polymerization of a vinyl-functionalized phenylethylsilane, a kinetic model would include elementary reaction steps such as initiation, propagation, chain transfer, and termination. The rate constants for these reactions can be estimated using computational chemistry or fitted to experimental data.

| Kinetic Parameter | Description | Typical Range of Values in Styrene Polymerization |

|---|---|---|

| kp (L mol⁻¹ s⁻¹) | Propagation rate constant | 10² - 10³ |

| kt (L mol⁻¹ s⁻¹) | Termination rate constant | 10⁷ - 10⁸ |

| CM | Chain transfer to monomer constant | 10⁻⁵ - 10⁻⁴ |

| Ea,p (kJ/mol) | Activation energy for propagation | 30 - 35 |

Note: This table provides typical kinetic parameters for the free-radical polymerization of styrene, which can serve as a starting point for modeling the polymerization of vinyl-functionalized phenylethylsilanes.

Furthermore, computational methods can be used to predict the material properties of the resulting polymers. By simulating the structure of poly(dimethyl(2-phenylethyl)silane), for example, properties such as glass transition temperature, thermal stability, and mechanical moduli can be estimated. These simulations often involve molecular dynamics (MD) or Monte Carlo methods applied to representative polymer chains.

Future Research Directions and Emerging Areas

Design of Next-Generation Organosilicon Precursors with Tunable Reactivity

The development of new organosilicon precursors with precisely controlled reactivity is a significant area of ongoing research. researchgate.net The stability of silylated functional groups is largely influenced by the steric bulk of the alkyl groups attached to the silicon atom. shinetsusilicone-global.com As the steric bulk increases, so does the stability of the silylated group. shinetsusilicone-global.com This principle allows for the design of precursors with tailored reactivity for specific synthetic applications.

Researchers are exploring methods like hydrosilylation, Grignard reactions, and direct synthesis with silicon tetrachloride to create novel organosilicon compounds. zmsilane.com These methods are crucial for introducing silicon atoms into organic frameworks, leading to the formation of siloxane polymers and other silicone materials with desirable properties such as thermal stability and chemical resistance. zmsilane.com

Advanced Polymer Architectures and Self-Assembly Inspired by Phenylethylsilane Chemistry

The synthesis of complex polymer architectures is a rapidly advancing field, with organosilicon compounds playing a pivotal role. numberanalytics.commdpi.com Advanced structures such as block copolymers, graft copolymers, and star polymers can be designed to exhibit unique properties not found in traditional linear polymers. numberanalytics.com These properties are largely dictated by the self-assembly of the polymer chains, which is influenced by factors like temperature, solvent, and molecular weight. numberanalytics.com

Phenylethylsilane derivatives are being investigated for their potential in creating these sophisticated architectures. Their ability to be incorporated into polymer chains allows for the development of materials with enhanced mechanical strength, thermal stability, and biocompatibility, making them suitable for applications in energy storage and biomedical devices. numberanalytics.com

Exploration in Biomedical Engineering and Pharmaceutical Applications (Focus on Synthetic Design and Chemical Functionality)

The biocompatibility and biodurability of silicones make them highly valuable in the medical and pharmaceutical fields. nih.gov Organosilicon compounds, including silanes and low-molecular-weight siloxanes, are integral to the development of a wide range of biomedical devices such as drains, catheters, and implants. nih.gov They are also used in drug delivery systems and as components in cosmetics. nih.gov

The synthetic design of these compounds is crucial for their function. For instance, the creation of nanogels, which are three-dimensional networks of polymer chains, allows for the effective encapsulation and delivery of drugs and imaging agents. nih.gov The chemical functionality of phenylethylsilane derivatives can be tailored to create materials with specific properties, such as antimicrobial surfaces or controlled drug release profiles. nih.govmdpi.com

Sustainable and Green Chemistry Approaches in Organosilicon Synthesis

The traditional industrial synthesis of organosilicon compounds, often energy-intensive and reliant on harsh chemicals, is being re-evaluated in favor of more sustainable methods. mdpi.comyoutube.com Green chemistry principles are being applied to reduce the environmental impact of these processes. researchgate.net

One promising approach is the use of enzymatic synthesis. Researchers have discovered that enzymes from marine sponges can catalyze the formation of silicon-oxygen bonds under mild conditions, offering a cleaner alternative to conventional industrial methods. youtube.com Additionally, the development of heterogeneous catalysts for reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) allows for the synthesis of functional organosilicon molecules without the need for solvents or amines and at lower temperatures. rsc.org

Development of Smart Materials Incorporating Phenylethylsilane Derivatives for Responsive Systems

Smart materials, which can respond to external stimuli, are a key area of materials science. The incorporation of phenylethylsilane derivatives into these materials can impart unique responsive properties. For example, silane (B1218182) coupling agents can form durable bonds between organic and inorganic materials, creating composites with tailored characteristics. gelest.com

These materials can be designed to respond to changes in their environment, such as temperature, pH, or light. This responsiveness makes them suitable for a variety of applications, including sensors, actuators, and controlled-release systems. The ability to modify the surface properties of materials using phenylethylsilane derivatives is also crucial for developing advanced coatings and adhesives with enhanced performance. chemimpex.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for Chlorodimethyl(2-phenylethyl)silane, and how do reaction conditions influence yield?

- Methodology : Silylation reactions under anhydrous, high-temperature conditions are critical. For example, silylation of cellulose fibers requires exclusion of water to limit side reactions (e.g., hydrolysis of Si–OR groups). Optimal temperatures range between 80–120°C, with inert atmospheres to prevent oxidation . Characterization via /-NMR and GC-MS is recommended to confirm structure and purity (>95%) .

Q. How can researchers verify the structural integrity and purity of this compound?

- Methodology : Use spectroscopic techniques:

- NMR : Identify characteristic peaks for Si–CH (~0.5 ppm) and aromatic protons (6.5–7.5 ppm).

- GC-MS : Detect impurities (e.g., residual chlorides) and quantify purity.

- Elemental Analysis : Confirm stoichiometry (C, H, Cl, Si) .

Advanced Research Questions

Q. How does this compound enhance interfacial bonding in cellulose-polymer composites?

- Methodology : The silane acts as a coupling agent by forming covalent bonds between cellulose hydroxyl groups and the polymer matrix. Pretreatment of cellulose with alkali (e.g., NaOH) increases reactive sites for silane attachment. Surface analysis (XPS, FTIR) confirms Si–O–cellulose linkages, while contact angle measurements (>90°) validate hydrophobicity .

Q. What experimental variables most significantly impact silane grafting efficiency in surface modification?

- Key Variables :

- Silane Concentration : Higher concentrations (5–10 wt%) improve surface coverage but may lead to multilayer formation.

- Hydrolysis Time : Longer durations (90+ minutes) enhance crosslinking but risk condensation.

- Substrate Pretreatment : Alkali-treated fibers exhibit 30–50% higher grafting efficiency than untreated substrates due to increased hydroxyl accessibility .

Q. How can researchers resolve contradictions in reported silane reactivity across studies?

- Analysis Framework :

- Controlled Variables : Compare moisture levels (anhydrous vs. humid conditions), as water content directly affects hydrolysis/condensation rates .

- Surface Characterization : Use SEM-EDS to map silane distribution and identify inhomogeneities.

- Statistical Validation : Apply factorial design (e.g., ANOVA) to isolate influential factors (e.g., concentration vs. temperature) .

Q. What advanced techniques quantify the hydrophobic properties imparted by this compound?

- Methodology :

- Contact Angle Goniometry : Measure water droplet angles (e.g., >110° indicates strong hydrophobicity) .

- AFM/ToF-SIMS : Analyze surface roughness and silane monolayer uniformity.

- Thermogravimetric Analysis (TGA) : Assess thermal stability of silane-modified surfaces .

Q. How can reaction conditions be optimized for silane-functionalized liquid metal films?

- Experimental Design :

- Vapor-Phase Deposition : Use chlorosilanes (e.g., CDMS) under controlled humidity (30–50% RH) to ensure monolayer formation on substrates like EGaIn.

- Surface Energy Tuning : Adjust silane-to-solvent ratios (e.g., 1:10 v/v) to balance wettability and adhesion .

Data Analysis and Interpretation

Q. What statistical approaches validate experimental models in silane modification studies?

- Methodology :

- Response Surface Methodology (RSM) : Model interactions between variables (e.g., silane concentration and hydrolysis time) with R² > 0.85 indicating reliability .

- Principal Component Analysis (PCA) : Reduce dimensionality in datasets (e.g., FTIR spectra) to identify dominant factors .

Q. How do surface pretreatments affect silane reactivity in nanoscale applications?

- Comparative Analysis :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.